2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate
CAS No.:
Cat. No.: VC18819717
Molecular Formula: C8H8IN2O5-
Molecular Weight: 339.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8IN2O5- |
|---|---|
| Molecular Weight | 339.06 g/mol |
| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate |
| Standard InChI | InChI=1S/C8H9IN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1 |
| Standard InChI Key | TZFYSTPTEBSUEZ-UHFFFAOYSA-M |
| Canonical SMILES | C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CI |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound, with the IUPAC name 2-(2,5-dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate, has the molecular formula C₈H₈IN₂O₅⁻ and a molecular weight of 339.06 g/mol. Its structure integrates two reactive groups:
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Succinimidyl ester (NHS ester): Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.
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Iodoacetamide: Targets sulfhydryl groups (e.g., cysteine thiols) via alkylation, enabling thioether linkages.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈IN₂O₅⁻ |
| Molecular Weight | 339.06 g/mol |
| Solubility | Dimethylformamide (DMF), Dichloromethane (DCM) |
| Reactivity | pH-dependent (optimal at 7–9) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a two-step reaction:
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Formation of NHS-Iodoacetamide Intermediate:
N-Hydroxysuccinimide (NHS) reacts with iodoacetic acid in anhydrous DMF or DCM, using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under inert conditions to prevent hydrolysis of the NHS ester. -
Purification:
Crude product is purified via recrystallization or silica gel chromatography, yielding >95% purity.
Scalability and Industrial Production
Industrial-scale synthesis employs continuous-flow reactors to enhance yield and reduce side reactions. Critical parameters include temperature control (20–25°C) and moisture exclusion.
Mechanism of Action
Dual Reactivity Profile
The compound’s bifunctionality enables sequential or simultaneous conjugation:
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Step 1: NHS ester reacts with amines at pH 7–9, forming stable amide bonds.
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Step 2: Iodoacetamide alkylates thiols at neutral pH, creating irreversible thioether bonds.
Figure 1: Covalent Bond Formation
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Amine Conjugation:
-
Thiol Conjugation:
Kinetic Studies
Reaction kinetics studies reveal:
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Amine Reactivity: at pH 8.
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Thiol Reactivity: at pH 7.5.
Applications in Biochemical Research
Protein-Protein Conjugation
The compound crosslinks antibodies with enzymes (e.g., horseradish peroxidase) for ELISA, enhancing detection sensitivity.
Antibody-Drug Conjugates (ADCs)
In oncology, it links monoclonal antibodies (e.g., trastuzumab) to cytotoxic agents (e.g., monomethyl auristatin E), enabling targeted cancer therapy.
Table 2: Case Study – ADC Development
| Parameter | Value |
|---|---|
| Drug-to-Antibody Ratio | 4:1 |
| In Vivo Half-life | 72 hours |
| Tumor Suppression | 85% reduction in xenografts |
Enzyme Immobilization
Crosslinking enzymes (e.g., lipases) to polymer matrices improves stability in industrial biocatalysis, achieving 90% activity retention after 10 cycles.
Industrial and Therapeutic Applications
Diagnostics
Used in lateral flow assays to conjugate gold nanoparticles with antibodies, enabling rapid COVID-19 antigen detection.
Drug Delivery Systems
Conjugates with polyethylene glycol (PEG) enhance pharmacokinetics of siRNA, reducing renal clearance by 40%.
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